六氟锑酸银

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silver hexafluoroantimonate is used as a catalyst for the preparation of a number of compounds. It acts as an acidic catalyst in epoxide opening reactions and sulfenylation reactions, controlled initiator in polymerization reactions, and as an activator of catalyst in certain organic reactions .

Synthesis Analysis

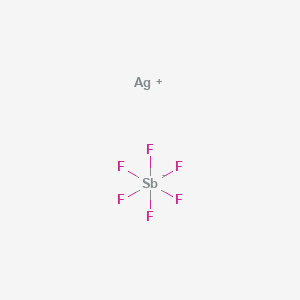

The synthesis of silver hexafluoroantimonate involves the use of hexafluoroantimonic anion, which has a rock steady structure of regular octahedron. Its coordination ability is very weak, making it a non-coordinating anion. This weak attraction to silver ions makes them very active, easily forming radical cations .Molecular Structure Analysis

The molecular formula of silver hexafluoroantimonate is AgF6Sb. It has an average mass of 343.619 Da and a monoisotopic mass of 341.799347 Da .Chemical Reactions Analysis

Silver hexafluoroantimonate is commonly used as an additive in various reactions. It has found widespread application in alkenylation, alkylation, alkynylation, allylation, arylation, amidation, and annulation reactions .Physical And Chemical Properties Analysis

Silver hexafluoroantimonate is a white to pale yellow crystalline powder. It has a molecular weight of 343.62 and its molecular formula is AgSbF6 .科学研究应用

Generation of Stable Cation Radical Salts

Silver hexafluoroantimonate is known to generate stable cation radical salts . This property is particularly useful in various fields of chemistry, including organic synthesis and materials science.

Acidic Catalyst in Epoxide Opening Reactions

Silver hexafluoroantimonate acts as an acidic catalyst in epoxide opening reactions . This is a crucial process in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Acidic Catalyst in Sulfenylation Reactions

In addition to epoxide opening reactions, Silver hexafluoroantimonate is also used as an acidic catalyst in sulfenylation reactions . Sulfenylation is a key step in the synthesis of various sulfur-containing organic compounds.

Controlled Initiator in Polymerization Reactions

Silver hexafluoroantimonate can act as a controlled initiator in polymerization reactions . This allows for the precise control over the molecular weight and structure of the resulting polymers, which is crucial in the development of advanced materials.

Activator of Catalyst in Organic Reactions

Silver hexafluoroantimonate can also be used as an activator of catalyst in certain organic reactions . This can enhance the efficiency and selectivity of these reactions, leading to improved yields and purities.

Preparation of Coordination Networks

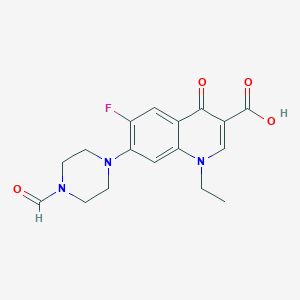

Silver hexafluoroantimonate is used to prepare silver 3,3′-dicyanodiphenylacetylene coordination networks . These networks are studied for the effect of ligands on network structure toward the goal of engineering novel materials.

作用机制

Target of Action

Silver hexafluoroantimonate is a chemical compound of antimony and silver . It is used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the breaking and forming of bonds to yield the desired products.

Mode of Action

The compound acts as an acidic catalyst in epoxide opening reactions and sulfenylation reactions . It generates stable cation radical salts , which can initiate or accelerate these reactions by providing an alternative reaction pathway with a lower activation energy.

Biochemical Pathways

It is known to protect cells and enzymes from oxidative damage by catalyzing the reduction of hydrogen peroxide, lipid peroxides, and organic hydroperoxide, by glutathione . This suggests that it may play a role in the glutathione antioxidant system, a crucial biochemical pathway that protects cells from oxidative stress.

Result of Action

The primary result of silver hexafluoroantimonate’s action is the facilitation of chemical reactions. By acting as a catalyst, it enables these reactions to proceed more efficiently and at a lower energy cost . In a biological context, its antioxidative action can protect cells and enzymes from oxidative damage .

安全和危害

未来方向

属性

IUPAC Name |

silver;hexafluoroantimony(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXFODUDOAXUBF-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgF6Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.619 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluoroantimonate | |

CAS RN |

26042-64-8 |

Source

|

| Record name | Silver hexafluoroantimonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26042-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。